molecular formula C8H12Cl4O2 B14708128 Hexanoic acid, 4,6,6,6-tetrachloro-, ethyl ester CAS No. 13038-10-3

Hexanoic acid, 4,6,6,6-tetrachloro-, ethyl ester

Cat. No.: B14708128
CAS No.: 13038-10-3
M. Wt: 282.0 g/mol
InChI Key: HGBKSXQEXIUOAR-UHFFFAOYSA-N
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Description

Hexanoic acid, 4,6,6,6-tetrachloro-, ethyl ester is a chemical compound with the molecular formula C8H12Cl4O2 It is an ester derivative of hexanoic acid, where the hydrogen atoms at positions 4 and 6 are replaced by chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexanoic acid, 4,6,6,6-tetrachloro-, ethyl ester typically involves the esterification of hexanoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The reaction can be represented as follows:

Hexanoic acid+EthanolCatalystHexanoic acid, 4,6,6,6-tetrachloro-, ethyl ester+Water\text{Hexanoic acid} + \text{Ethanol} \xrightarrow{\text{Catalyst}} \text{this compound} + \text{Water} Hexanoic acid+EthanolCatalyst​Hexanoic acid, 4,6,6,6-tetrachloro-, ethyl ester+Water

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. These processes utilize continuous reactors and efficient separation techniques to maximize yield and purity. The use of advanced catalysts and optimized reaction conditions ensures the economic viability of the production process.

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 4,6,6,6-tetrachloro-, ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to hexanoic acid and ethanol in the presence of an acid or base.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Substitution: Nucleophiles such as amines or thiols.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

Major Products Formed

    Hydrolysis: Hexanoic acid and ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Hexanol and other alcohol derivatives.

Scientific Research Applications

Hexanoic acid, 4,6,6,6-tetrachloro-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of hexanoic acid, 4,6,6,6-tetrachloro-, ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release hexanoic acid, which can then interact with various enzymes and receptors in biological systems. The chlorine atoms in the compound may also contribute to its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Hexanoic acid, 4,6,6,6-tetrachloro-, ethyl ester can be compared with other similar compounds such as:

    Hexanoic acid, ethyl ester: Lacks the chlorine atoms, resulting in different chemical properties and reactivity.

    Hexanoic acid, 4,4,5,5,6,6,6-heptafluoro-, ethyl ester: Contains fluorine atoms instead of chlorine, leading to distinct chemical behavior.

    Hexanoic acid, 4,6,6,6-tetrachloro-3,3-dimethyl-, methyl ester: Similar structure but with additional methyl groups, affecting its reactivity and applications.

These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

13038-10-3

Molecular Formula

C8H12Cl4O2

Molecular Weight

282.0 g/mol

IUPAC Name

ethyl 4,6,6,6-tetrachlorohexanoate

InChI

InChI=1S/C8H12Cl4O2/c1-2-14-7(13)4-3-6(9)5-8(10,11)12/h6H,2-5H2,1H3

InChI Key

HGBKSXQEXIUOAR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(CC(Cl)(Cl)Cl)Cl

Origin of Product

United States

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